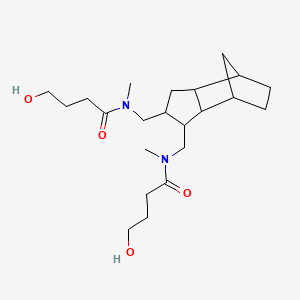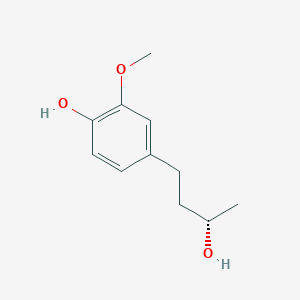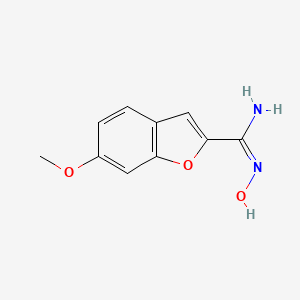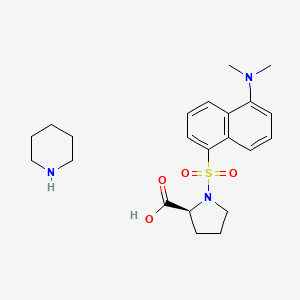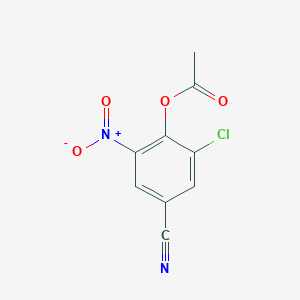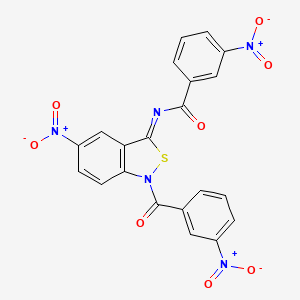
3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include nitrobenzoyl derivatives and benzisothiazole precursors. Common reaction conditions may involve:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Condensation: Formation of the benzisothiazole ring through cyclization reactions.
Amidation: Coupling of the benzisothiazole derivative with benzamide under specific conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzisothiazole or benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups may yield corresponding amines, while oxidation may produce nitroso or nitro derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in various organic reactions.
Biology
Biological Activity: Investigation of potential antimicrobial, antifungal, or anticancer properties.
Biochemical Probes: Utilized as probes to study biochemical pathways and interactions.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Possible use in the development of diagnostic agents for imaging or detection of diseases.
Industry
Materials Science: Application in the development of new materials with specific properties such as conductivity or fluorescence.
Industrial Processes: Use in various industrial processes, including polymerization and chemical manufacturing.
作用機序
The mechanism of action of 3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.
Nitrobenzoyl Compounds: Molecules containing nitrobenzoyl groups.
Uniqueness
3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Conclusion
While detailed information on this compound is limited, the general structure and properties of similar compounds provide insights into its potential applications and reactivity. Further research and consultation of specific scientific literature are recommended for a comprehensive understanding.
特性
CAS番号 |
106532-77-8 |
|---|---|
分子式 |
C21H11N5O8S |
分子量 |
493.4 g/mol |
IUPAC名 |
3-nitro-N-[5-nitro-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11N5O8S/c27-19(12-3-1-5-14(9-12)24(29)30)22-20-17-11-16(26(33)34)7-8-18(17)23(35-20)21(28)13-4-2-6-15(10-13)25(31)32/h1-11H |
InChIキー |
NJNOPWFKMLFGPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


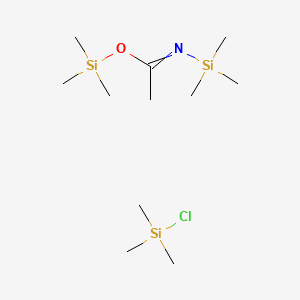
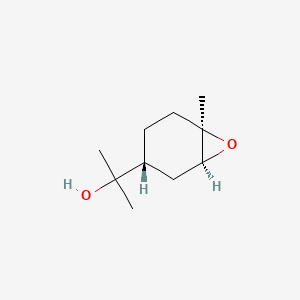
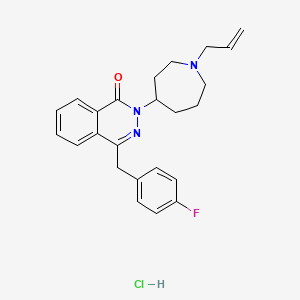

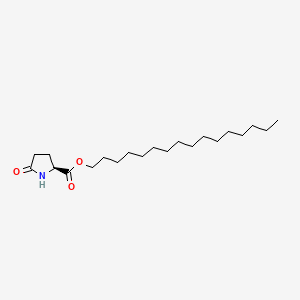
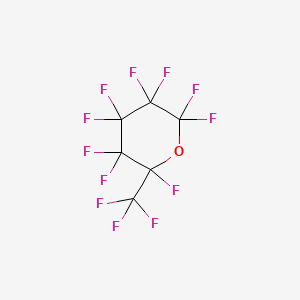
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
